BCR-ABL Kinase Inhibitory Potency: Equivalent In Vitro IC50 but Significantly Reduced Anti-Proliferative Activity Compared to Imatinib
N-Desmethyl imatinib demonstrates the same in vitro inhibitory potency against purified BCR-ABL kinase as its parent compound imatinib, with both exhibiting an IC50 of 38 nM [1]. However, in cell-based assays using Bcr-Abl-positive K562 cells, the metabolite is approximately three- to four-fold less potent than imatinib in inhibiting proliferation and inducing apoptosis [2]. This discrepancy highlights the importance of using the metabolite-specific reference standard in cell-based functional studies where intracellular accumulation, efflux transporter activity, and downstream signaling effects may diverge from those of the parent drug.
| Evidence Dimension | In vitro BCR-ABL kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 38 nM |
| Comparator Or Baseline | Imatinib: 38 nM |
| Quantified Difference | Equivalent (1:1 ratio) |
| Conditions | Purified BCR-ABL kinase biochemical assay |
Why This Matters
The equivalent biochemical IC50 establishes N-desmethyl imatinib as a suitable positive control for BCR-ABL inhibition assays, but its reduced cellular potency must be accounted for when interpreting functional experiments in intact cell systems.
- [1] Bertin Bioreagent. N-desmethyl Imatinib Product Datasheet. CAT N°: 16947. Accessed 2026. View Source
- [2] Mlejnek P, Dolezel P, Faber E, Kosztyu P. Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells. Ann Hematol. 2011 Jul;90(7):837-42. doi:10.1007/s00277-010-1142-7. View Source
